Cas no 1914677-55-6 (4-2-(2,4,5-trifluorophenyl)ethylpiperidine)

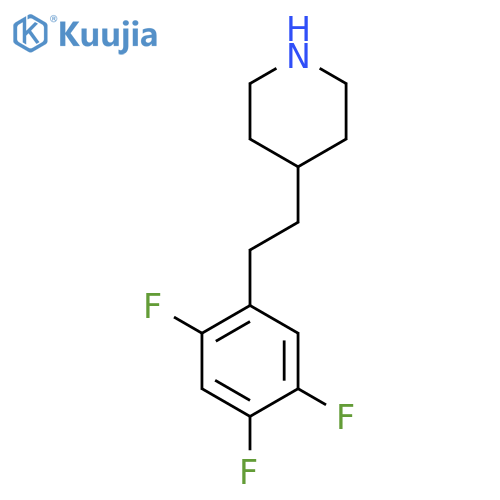

1914677-55-6 structure

商品名:4-2-(2,4,5-trifluorophenyl)ethylpiperidine

4-2-(2,4,5-trifluorophenyl)ethylpiperidine 化学的及び物理的性質

名前と識別子

-

- 4-2-(2,4,5-trifluorophenyl)ethylpiperidine

- SCHEMBL20015310

- 1914677-55-6

- EN300-1867558

- 4-[2-(2,4,5-trifluorophenyl)ethyl]piperidine

-

- インチ: 1S/C13H16F3N/c14-11-8-13(16)12(15)7-10(11)2-1-9-3-5-17-6-4-9/h7-9,17H,1-6H2

- InChIKey: YPBKWFVOTIKKGF-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(C(=CC=1CCC1CCNCC1)F)F

計算された属性

- せいみつぶんしりょう: 243.12348400g/mol

- どういたいしつりょう: 243.12348400g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 231

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12Ų

- 疎水性パラメータ計算基準値(XlogP): 3.3

4-2-(2,4,5-trifluorophenyl)ethylpiperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1867558-0.05g |

4-[2-(2,4,5-trifluorophenyl)ethyl]piperidine |

1914677-55-6 | 0.05g |

$707.0 | 2023-09-18 | ||

| Enamine | EN300-1867558-0.1g |

4-[2-(2,4,5-trifluorophenyl)ethyl]piperidine |

1914677-55-6 | 0.1g |

$741.0 | 2023-09-18 | ||

| Enamine | EN300-1867558-5.0g |

4-[2-(2,4,5-trifluorophenyl)ethyl]piperidine |

1914677-55-6 | 5g |

$3273.0 | 2023-05-26 | ||

| Enamine | EN300-1867558-10.0g |

4-[2-(2,4,5-trifluorophenyl)ethyl]piperidine |

1914677-55-6 | 10g |

$4852.0 | 2023-05-26 | ||

| Enamine | EN300-1867558-1.0g |

4-[2-(2,4,5-trifluorophenyl)ethyl]piperidine |

1914677-55-6 | 1g |

$1129.0 | 2023-05-26 | ||

| Enamine | EN300-1867558-2.5g |

4-[2-(2,4,5-trifluorophenyl)ethyl]piperidine |

1914677-55-6 | 2.5g |

$1650.0 | 2023-09-18 | ||

| Enamine | EN300-1867558-1g |

4-[2-(2,4,5-trifluorophenyl)ethyl]piperidine |

1914677-55-6 | 1g |

$842.0 | 2023-09-18 | ||

| Enamine | EN300-1867558-5g |

4-[2-(2,4,5-trifluorophenyl)ethyl]piperidine |

1914677-55-6 | 5g |

$2443.0 | 2023-09-18 | ||

| Enamine | EN300-1867558-10g |

4-[2-(2,4,5-trifluorophenyl)ethyl]piperidine |

1914677-55-6 | 10g |

$3622.0 | 2023-09-18 | ||

| Enamine | EN300-1867558-0.25g |

4-[2-(2,4,5-trifluorophenyl)ethyl]piperidine |

1914677-55-6 | 0.25g |

$774.0 | 2023-09-18 |

4-2-(2,4,5-trifluorophenyl)ethylpiperidine 関連文献

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

1914677-55-6 (4-2-(2,4,5-trifluorophenyl)ethylpiperidine) 関連製品

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量